Cas no 1895362-69-2 (3-(3-amino-1,2-oxazol-5-yl)benzonitrile)
3-(3-amino-1,2-oxazol-5-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(3-amino-1,2-oxazol-5-yl)benzonitrile
- EN300-1776306
- 1895362-69-2
-
- Inchi: 1S/C10H7N3O/c11-6-7-2-1-3-8(4-7)9-5-10(12)13-14-9/h1-5H,(H2,12,13)
- InChI Key: VATNZQJRYMILKO-UHFFFAOYSA-N
- SMILES: O1C(=CC(N)=N1)C1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 185.058911855g/mol
- Monoisotopic Mass: 185.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 75.8Ų
3-(3-amino-1,2-oxazol-5-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776306-0.05g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 0.05g |
$1032.0 | 2023-09-20 | ||
| Enamine | EN300-1776306-0.1g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 0.1g |
$1081.0 | 2023-09-20 | ||
| Enamine | EN300-1776306-0.25g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 0.25g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1776306-0.5g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 0.5g |
$1180.0 | 2023-09-20 | ||
| Enamine | EN300-1776306-1.0g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1776306-2.5g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 2.5g |
$2408.0 | 2023-09-20 | ||
| Enamine | EN300-1776306-5.0g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1776306-10.0g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1776306-1g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 1g |
$1229.0 | 2023-09-20 | ||
| Enamine | EN300-1776306-5g |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile |
1895362-69-2 | 5g |
$3562.0 | 2023-09-20 |
3-(3-amino-1,2-oxazol-5-yl)benzonitrile Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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2. Diterpenoids
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-(3-amino-1,2-oxazol-5-yl)benzonitrile
Exploring the Potential of 3-(3-amino-1,2-oxazol-5-yl)benzonitrile (CAS No. 1895362-69-2) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, 3-(3-amino-1,2-oxazol-5-yl)benzonitrile (CAS No. 1895362-69-2) has emerged as a compound of significant interest. This heterocyclic molecule, featuring an amino-oxazole core linked to a benzonitrile moiety, exhibits unique structural properties that make it a promising candidate for drug discovery. Researchers are particularly intrigued by its potential applications in targeting kinase inhibitors and inflammatory pathways, which align with current trends in precision medicine.
The growing demand for small-molecule therapeutics has placed compounds like 3-(3-amino-1,2-oxazol-5-yl)benzonitrile at the forefront of medicinal chemistry. Recent studies suggest its scaffold could be valuable in developing treatments for autoimmune disorders and metabolic diseases, addressing some of the most searched health concerns in 2024. Its molecular weight of 185.18 g/mol and balanced lipophilicity profile make it particularly suitable for oral bioavailability optimization, a key focus area in modern drug formulation strategies.
From a synthetic chemistry perspective, the oxazole ring in 1895362-69-2 offers multiple sites for structural modification, allowing medicinal chemists to fine-tune pharmacokinetic properties. This flexibility answers frequent queries about structure-activity relationships in drug design forums. The compound's nitrile group additionally serves as a versatile handle for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.
In computational drug discovery, 3-(3-amino-1,2-oxazol-5-yl)benzonitrile has shown interesting molecular docking results with several enzyme targets, particularly those involved in cell signaling pathways. These findings respond to the increasing industry focus on in silico screening methods to accelerate lead identification. The compound's moderate polar surface area of 71.2 Ų suggests good membrane permeability, addressing common questions about blood-brain barrier penetration in CNS drug development.
Quality control aspects of CAS 1895362-69-2 have gained attention, with analytical methods focusing on HPLC purity assessment and structural characterization by NMR and mass spectrometry. These procedures align with current Good Manufacturing Practice (cGMP) requirements for pharmaceutical intermediates, a topic frequently searched by quality assurance professionals. The compound's stability under various pH conditions makes it suitable for formulation development studies.
Recent patent literature reveals growing interest in 3-(3-amino-1,2-oxazol-5-yl)benzonitrile derivatives as potential JAK inhibitors, connecting to trending research in immunomodulatory drugs. This application responds to the surge in autoimmune disease prevalence worldwide. The compound's heterocyclic framework also shows promise in cancer therapeutics, particularly in combination with emerging targeted therapy approaches that dominate current oncology research.
Environmental and safety assessments of 1895362-69-2 indicate favorable biodegradation potential, addressing growing concerns about green chemistry in pharmaceutical manufacturing. Its low ecotoxicity profile makes it attractive for sustainable drug development programs, a key consideration for environmentally conscious researchers. These characteristics position the compound well within the industry's shift toward benign by design molecules.
As the pharmaceutical industry increasingly adopts AI-driven drug discovery, compounds like 3-(3-amino-1,2-oxazol-5-yl)benzonitrile serve as valuable test cases for machine learning algorithms predicting ADMET properties. This intersection of chemistry and technology responds to numerous queries about computational ADMET prediction accuracy in research communities. The compound's well-defined physicochemical parameters make it ideal for such validation studies.
The future research directions for CAS 1895362-69-2 likely include exploration of its crystal polymorphism characteristics and salt formation potential - critical factors in pharmaceutical solid-state chemistry. These aspects address common formulation challenges searched by development scientists. Additionally, its potential as a fluorescence probe due to the conjugated system warrants investigation, opening possibilities in diagnostic imaging applications.
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